Trenizine

Description

Trenizine (CAS No. 89224-07-7) is a histamine-1 (H1) receptor antagonist classified under antihistaminic agents. Its molecular formula is C₃₁H₄₀N₂O, with a molecular weight of 480.66 g/mol . As an International Non-Proprietary Name (INN) drug, this compound is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) 1WPQ720NCK and scheduled under the Harmonized Tariff System (HTS) code 29335995 . It is primarily used to treat allergic conditions by blocking histamine-mediated responses.

Structurally, this compound features a polycyclic aromatic backbone with a tertiary amine group, which is critical for H1 receptor binding. While its exact mechanism of action aligns with classical antihistamines, its pharmacokinetic profile—including prolonged half-life and reduced central nervous system (CNS) penetration—suggests optimization for peripheral activity .

Properties

IUPAC Name |

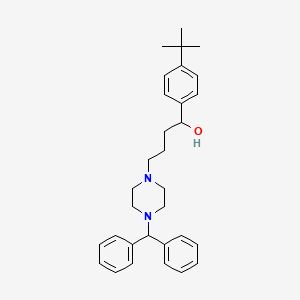

4-(4-benzhydrylpiperazin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O/c1-31(2,3)28-18-16-25(17-19-28)29(34)15-10-20-32-21-23-33(24-22-32)30(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29-30,34H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPQKGBKYLNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868648 | |

| Record name | 1-(4-tert-Butylphenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-93-0 | |

| Record name | Trenizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRENIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPQ720NCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazines, including TRENIZINE, are typically synthesized through the trimerization of nitrile and cyanide compounds. This process involves the combination of three molecules of a nitrile or cyanide under specific conditions to form the triazine ring . Another method involves the thermal rearrangement of 2-azidocyclopropenes to form 1,2,3-triazines .

Industrial Production Methods: In industrial settings, triazines are often produced using microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. These methods allow for the efficient and large-scale production of triazines with various substituents .

Chemical Reactions Analysis

Types of Reactions: TRENIZINE undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Despite being aromatic, triazines have lower resonance energy compared to benzene, making electrophilic aromatic substitution difficult but nucleophilic aromatic substitution easier .

Common Reagents and Conditions:

Electrophilic Addition: Typically involves reagents like halogens or acids.

Coupling Reactions: Often use palladium or copper catalysts.

Nucleophilic Displacement: Commonly involves nucleophiles such as amines or alcohols.

Intramolecular Cyclization: Requires specific conditions to promote ring closure.

Major Products: The reactions of this compound can lead to a variety of products, including substituted triazines, which are useful in the synthesis of dyes, resins, and pharmaceuticals .

Scientific Research Applications

Chemistry: TRENIZINE and its derivatives are used as building blocks in organic synthesis, particularly in the creation of complex heterocyclic compounds .

Biology and Medicine: Triazines, including this compound, have been identified as having antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal properties . These properties make them valuable in the development of new therapeutic agents.

Industry: In the industrial sector, triazines are used in the production of resins, dyes, and as non-regenerating sulfide removal agents in the oil and gas industry .

Mechanism of Action

The mechanism of action of TRENIZINE involves its interaction with specific molecular targets and pathways. Triazines are known to interact with enzymes and receptors, leading to various biological effects. For example, some triazines inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents .

Comparison with Similar Compounds

Structural Analog: Flotrenizine

Key comparative

Key Findings :

- Pharmacokinetics : Fluorine substitutions in Flothis compound may reduce metabolic degradation via cytochrome P450 enzymes, leading to a longer half-life .

- Efficacy : Both compounds are H1 antagonists, but Flothis compound’s fluorine groups could enhance receptor-binding affinity due to electron-withdrawing effects.

Functional Analog: Texacromil

Unlike this compound, Texacromil lacks direct H1 interaction but is used prophylactically in allergic asthma.

Research Findings and Implications

Structural Optimization Trends

- Halogenation : The addition of fluorine in Flothis compound reflects a broader trend in antihistamine design to improve metabolic stability and target selectivity .

- Side Chain Modifications : this compound’s aliphatic side chain (evident in its SMILES string) may reduce CNS penetration, minimizing sedative effects—a common issue with first-generation antihistamines like diphenhydramine .

Clinical and Regulatory Landscape

- This compound : Approved in multiple jurisdictions under INN standards, with regulatory filings emphasizing its safety in long-term use .

- Flothis compound : Listed in the WHO INN registry (Volume 37, 1983) and subject to stricter pharmacokinetic monitoring due to halogen-related drug-drug interaction risks .

Biological Activity

Trenizine, a compound belonging to the triazine family, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of this compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound exhibits its biological effects primarily through interactions with various molecular targets. As a triazine derivative, it is known to inhibit enzymes involved in critical biological processes. For instance, some studies have shown that triazines can inhibit DNA replication enzymes, positioning them as potential anticancer agents. The specific molecular pathways influenced by this compound are still under investigation, but its structural properties suggest significant interactions with enzymes and receptors that modulate cellular functions.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound and its derivatives. For example, a study on related triazine compounds demonstrated their ability to inhibit cancer cell proliferation in various types of human cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in tumor cells, making them candidates for further development as anticancer therapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is beneficial to compare it with other triazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Triazine with specific substituents | Anticancer, antimicrobial |

| Melamine | Triazine with three amino groups | Used in resins; limited biological activity |

| Cyanuric Chloride | Triazine with three chlorine substituents | Reactive dye synthesis; minimal biological activity |

This compound's unique substituents confer distinct electronic properties that enhance its biological activity compared to other triazines like Melamine and Cyanuric Chloride.

Case Study 1: Anticancer Efficacy

In a recent case study involving the evaluation of this compound's anticancer efficacy, researchers tested its effects on human colorectal carcinoma cells (HCT-116) and breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at low concentrations of this compound, indicating its potential as a therapeutic agent against these cancers .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound by testing it against common pathogens. The results showed that this compound had an MIC value of 15.45 µg/mL against S. aureus and 8.61 µg/mL against Penicillium notatum, demonstrating its effectiveness as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.